molecular formula C18H21NO4S B2768094 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide CAS No. 1105221-70-2

4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide

Cat. No.: B2768094
CAS No.: 1105221-70-2
M. Wt: 347.43
InChI Key: SBJPBPJCQBCGRA-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group linked to a 4-acetyl-substituted benzene ring. The N-substituent is a 2-(3,5-dimethylphenoxy)ethyl group, which introduces lipophilic and steric properties due to the 3,5-dimethylphenoxy moiety. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes like carbonic anhydrases or in anticonvulsant agents. The acetyl group at the para position may enhance electronic interactions with biological targets, while the phenoxyethyl chain could influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

4-acetyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-10-14(2)12-17(11-13)23-9-8-19-24(21,22)18-6-4-16(5-7-18)15(3)20/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJPBPJCQBCGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: The compound can be used in the development of new materials, catalysts, or chemical sensors.

Mechanism of Action

The mechanism by which 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Sulfonamide Analogues

Compound Substituents (R) Melting Point (°C) Yield (%)
Target Compound 4-acetyl, 2-(3,5-dimethylphenoxy)ethyl Not reported Not reported
13 Quinazolinone-thioether, trimethoxy 240–241 89
14 Quinazolinone-thioether, hydroxy-methoxy 275–276 88
15 Quinazolinone-thioether, benzodioxole 233–235 85

Anticonvulsant Activity of Aroxyethylamine Derivatives

highlights aroxyethylamines with anticonvulsant properties, such as compound XVI (100% protection at 100 mg/kg in mice). While the target compound shares the phenoxyethylamine scaffold, its benzenesulfonamide group differentiates it from these anticonvulsants.

Substituent Impact on Bioactivity

  • Lipophilicity: The 3,5-dimethylphenoxy group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., 14’s hydroxy group). This could improve blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Accessibility : The target compound’s synthesis yield is unreported, but analogues in show yields >85%, suggesting efficient routes for similar sulfonamides.

Research Findings and Implications

  • Enzyme Inhibition: Quinazolinone-containing analogues (e.g., 13–15) are potent carbonic anhydrase inhibitors, but the target compound’s acetyl group may alter binding kinetics.
  • Therapeutic Potential: Structural parallels to anticonvulsant aroxyethylamines () suggest unexplored neurological applications.

Biological Activity

The compound 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is an organic molecule that has garnered attention for its potential biological activities. Its structure, featuring an acetyl group, a benzenesulfonamide moiety, and a dimethylphenoxyethyl side chain, suggests a range of applications in medicinal chemistry, particularly in the context of enzyme inhibition and receptor interactions.

Structure

The chemical structure of this compound can be represented as follows:

C16H21N1O4S\text{C}_{16}\text{H}_{21}\text{N}_{1}\text{O}_{4}\text{S}

This structure includes:

  • An acetyl group which may influence its reactivity.
  • A benzenesulfonamide core that is known for its biological activity.
  • A dimethylphenoxyethyl side chain that enhances its pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight321.41 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance:

  • It may inhibit carbonic anhydrases , which are involved in maintaining acid-base balance and are targets for diuretics.
  • Potential inhibition of sulfotransferases , which play a role in drug metabolism.

Anticancer Activity

A study highlighted the screening of various compounds for anticancer properties, indicating that derivatives similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) . The compound's ability to induce apoptosis in these cell lines suggests its potential as an anticancer agent.

Case Studies

  • Inhibition of BRD4 : Research has shown that compounds targeting bromodomain-containing protein 4 (BRD4) can exhibit synergistic antitumor effects when combined with other inhibitors. This suggests that this compound could be explored as part of a dual-target strategy in cancer therapy .
  • Receptor Modulation : The compound's structure indicates it may modulate receptor activities involved in various signaling pathways, potentially influencing processes such as cell proliferation and differentiation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other sulfonamide derivatives:

Compound NameStructure TypeNotable Activity
N-(4-acetylphenyl)-4-methylbenzenesulfonamideSulfonamide derivativeAntimicrobial properties
N-(3-acetylphenyl)-4-methylbenzenesulfonamideSulfonamide derivativeAnti-inflammatory effects
1-tosyl-1H-imidazoleImidazole derivativeAnticancer activity

This comparison illustrates how variations in substituents can lead to different biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving sulfonylation and nucleophilic substitution. For example:

Sulfonamide formation : React 4-acetylbenzenesulfonyl chloride with 2-(3,5-dimethylphenoxy)ethylamine in a polar aprotic solvent (e.g., DMF) under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product .

  • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%).

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., acetyl group at ~2.6 ppm, sulfonamide NH at ~6.8 ppm) .
  • IR : Identify characteristic peaks (e.g., S=O stretching at ~1350–1150 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal structure to determine bond angles and hydrogen-bonding patterns (e.g., sulfonamide NH···O interactions) .

Q. What are the primary biological targets of this compound?

  • Methodological Answer : Preliminary studies suggest inhibition of enzymes like carbonic anhydrase or kinases. To validate:

Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) with recombinant human isoforms.

Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .

  • Note : Structural analogs with 3,5-dimethylphenoxy groups show selectivity for transmembrane receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?

  • Methodological Answer :

  • Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like Gaussian 16 or ORCA are recommended .
  • Experimental optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can reduce reaction time by 40% .

Q. How should researchers address contradictory reports on this compound’s bioactivity across cell lines?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing acetyl with trifluoromethyl) and compare IC50_{50} values .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to predict activity trends .
  • Cell line validation : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to rule out assay-specific artifacts .

Q. What computational strategies are recommended for studying its interaction with protein targets?

  • Methodological Answer :

Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-protein complexes over 100 ns trajectories, focusing on binding stability .

Free energy calculations : Apply MM-PBSA or alchemical methods to estimate binding free energies and identify critical residues .

  • Validation : Cross-reference with experimental mutagenesis data (e.g., alanine scanning) .

Q. How to assess the environmental impact of this compound during degradation studies?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor by LC-MS for byproducts (e.g., sulfonic acid derivatives) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC50_{50}) of degradation products .
  • Advanced oxidation : Test ozonation or Fenton reactions for industrial wastewater treatment feasibility .

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